CP-424174

Catalog No.
S524299
CAS No.
M.F
C22H29ClN2O4S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-424174

Product Name

CP-424174

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CP-424174; CP 424174; CP424174; CP-424,174; CP 424,174; CP424,174.

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

The exact mass of the compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is 452.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-424174 is a highly characterized diarylsulfonylurea-based cytokine release inhibitory drug (CRID) utilized primarily as a selective inhibitor of interleukin-1β (IL-1β) post-translational processing [1]. Operating with an IC50 of 210 nM, the compound indirectly inhibits the NLRP3 inflammasome by preventing ASC oligomerization without affecting the AIM2 or NLRC4 pathways in the same manner as broad-spectrum agents [2]. For procurement professionals and assay developers, CP-424174 represents a critical structural benchmark. It features a specific hydroxyl group modification compared to earlier analogs like CP-412,245, granting it distinct physicochemical properties and reliable oral bioavailability for in vivo systemic inflammation models [3]. Its established pharmacokinetic profile and high selectivity make it an essential tool compound for structure-activity relationship (SAR) screening and the differentiation of inflammasome-mediated signaling cascades.

Substituting CP-424174 with generic sulfonylureas, such as the antidiabetic benchmark glyburide, introduces severe experimental artifacts and reduces assay reproducibility [1]. While glyburide is often used as a low-cost baseline inhibitor of IL-1β release, it requires significantly higher concentrations (IC50 ~ 12 μM) to achieve inhibition and primarily functions as an ATP-sensitive K+ (KATP) channel blocker [2]. This off-target KATP activity triggers profound metabolic shifts and hypoglycemia in vivo, confounding immunological readouts. In contrast, CP-424174 was specifically optimized as a CRID, achieving sub-micromolar potency (IC50 = 0.21 μM) without primary KATP channel interference [1]. Furthermore, while the highly potent analog MCC950 (CRID3) is a common in-class substitute, CP-424174 is structurally required as a comparative control in SAR studies to map the exact binding requirements of the NLRP3 NACHT domain [3].

Superior Potency Over Benchmark Sulfonylureas in IL-1β Processing

In human monocyte assays measuring ATP-induced IL-1β post-translational processing, CP-424174 demonstrates an IC50 of 0.21 μM (±0.06 μM). This is approximately 57 times more potent than the generic sulfonylurea benchmark glyburide, which yields an IC50 of 12 μM (±5 μM) under identical assay conditions [1].

Evidence DimensionInhibition of ATP-induced IL-1β processing (IC50)
Target Compound Data0.21 μM
Comparator Or BaselineGlyburide (12 μM)
Quantified Difference57-fold higher potency for CP-424174
ConditionsLPS-activated human monocytes subjected to ATP stimulation

Procuring CP-424174 allows researchers to achieve complete IL-1β blockade at nanomolar concentrations, avoiding the solvent toxicity and off-target KATP channel effects associated with micromolar glyburide dosing.

Strict Cytokine Selectivity Profile for Targeted Immunomodulation

When applied to LPS-activated/ATP-treated human monocytes, CP-424174 induces a 30-fold reduction in mature IL-1β generation. Crucially, the conditioned medium retains comparable quantities of IL-6, TNFα, and IL-1RA relative to untreated baseline controls, proving that the compound does not act as a broad-spectrum immunosuppressant [1].

Evidence DimensionCytokine release profile
Target Compound Data30-fold reduction in IL-1β
Comparator Or BaselineBaseline control (IL-6 and TNFα levels unchanged)
Quantified DifferenceHighly selective IL-1β suppression without affecting IL-6/TNFα
ConditionsConditioned medium from LPS-activated/ATP-treated human monocytes

This strict selectivity ensures that downstream assay readouts are specifically attributable to NLRP3/IL-1β pathway inhibition rather than generalized cellular toxicity or broad cytokine suppression.

Validated Oral Bioavailability for In Vivo Disease Modeling

Unlike many early-stage inflammasome inhibitors that require intravenous or intraperitoneal administration due to poor solubility, CP-424174 demonstrates robust oral efficacy. In murine models, oral administration of CP-424174 selectively blocked ATP-induced IL-1β production with an ED50 of 15 mg/kg (±3 mg/kg), maintaining its selectivity profile by leaving IL-6 and TNFα secretion intact [1].

Evidence DimensionIn vivo effective dose (ED50) via oral administration
Target Compound Data15 mg/kg (Oral)
Comparator Or BaselineNon-bioavailable early-stage inhibitors requiring IV/IP dosing
Quantified DifferenceDemonstrated systemic oral efficacy at 15 mg/kg
ConditionsLPS-primed murine peritoneal cells in vivo

The validated oral bioavailability simplifies preclinical workflow logistics and allows for accurate, non-invasive long-term dosing in chronic autoinflammatory disease models.

Structural Reference in NLRP3 Inflammasome SAR Screening

Because CP-424174 contains a specific hydroxyl group modification compared to earlier analogs and shares a diarylsulfonylurea core with the highly potent MCC950, it is an indispensable reference material for structure-activity relationship (SAR) campaigns. Procurement of CP-424174 is highly recommended for medicinal chemistry teams mapping the binding kinetics of the NLRP3 NACHT domain and evaluating the structural prerequisites for ASC oligomerization inhibition [1].

Differentiation of KATP-Dependent vs. Independent Pathways

In macrophage and monocyte assays, researchers frequently need to isolate IL-1β release mechanisms from metabolic ion channel effects. CP-424174 is the optimal choice over glyburide for these workflows, as its 57-fold higher potency allows for complete IL-1β processing blockade without triggering the confounding ATP-sensitive K+ (KATP) channel inhibition associated with generic sulfonylureas [2].

Oral Dosing in Chronic Autoinflammatory Preclinical Models

Due to its validated oral ED50 of 15 mg/kg, CP-424174 is ideally suited for long-term in vivo studies of IL-1β-driven pathologies, such as experimental autoimmune encephalomyelitis (EAE) or rheumatoid arthritis models. It provides a reliable, non-invasive dosing option that maintains strict cytokine selectivity, ensuring that systemic IL-6 and TNFα responses remain intact during the study [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

452.1536563 Da

Monoisotopic Mass

452.1536563 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Perregaux DG, McNiff P, Laliberte R, Hawryluk N, Peurano H, Stam E, Eggler J,
2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

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